molecular formula C10H9NO2 B1375651 4-Acetyl-3-methoxybenzonitrile CAS No. 14221-78-4

4-Acetyl-3-methoxybenzonitrile

Cat. No. B1375651
CAS RN: 14221-78-4
M. Wt: 175.18 g/mol
InChI Key: PUAYBCFNCMTGIV-UHFFFAOYSA-N
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Description

4-Acetyl-3-methoxybenzonitrile (4-AMBN) is an organic compound derived from the aromatic hydrocarbon benzene. It is a colorless liquid with a sweet, musky odor and has a variety of applications in scientific research. 4-AMBN is used as a synthetic intermediate in the production of a variety of compounds, and has been studied for its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Chemical Reactivity and Formation of Complexes

The compound is involved in complex chemical reactions, such as the formation of hydrogen-bonded complexes in both ground and lowest triplet states. These complexes are studied using IR absorption spectra, phosphorescence, and 15N NMR spectra, providing insights into their structural and electronic characteristics (Bocharov, Bureiko, Golubev, & Shajakhmedov, 1998).

Use in Organic and Biomolecular Chemistry

In the field of organic chemistry, 4-Acetyl-3-methoxybenzonitrile is instrumental in various syntheses and reactions. It participates in the reduction of 4-methoxybenzenediazonium ion, catalyzed by tetrakis(acetonitrile)Cu(I) cation in aqueous acetonitrile, leading to a range of identified products (Hanson, Taylor, Walton, & Timms, 2007).

Antimicrobial and Anti-Tumor Activities

4-Acetyl-3-methoxybenzonitrile derivatives demonstrate antimicrobial activities, as seen in the study of 8-ethoxycoumarin derivatives. These studies also show potential anti-tumor activities, indicating its significance in medical research (Mohamed, El-Wahab, Ahmed, El-Agrody, Bedair, Eid, & Khafagy, 2012).

Applications in Solar Energy

The compound is researched in the context of dye-sensitized solar cells, with studies focusing on its electronic structures and potential as an organic dye sensitizer. These studies highlight its role in the interfacial electron transfer between semiconductor electrodes and dye sensitizers, indicating its relevance in renewable energy technologies (Prakasam, Sakthi, & Anbarasan, 2013).

properties

IUPAC Name

4-acetyl-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(12)9-4-3-8(6-11)5-10(9)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAYBCFNCMTGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-3-methoxybenzonitrile

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